4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 18484-32-7
VCID: VC21061351
InChI: InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)
SMILES: CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O
Molecular Formula: C16H24O4
Molecular Weight: 280.36 g/mol

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid

CAS No.: 18484-32-7

Cat. No.: VC21061351

Molecular Formula: C16H24O4

Molecular Weight: 280.36 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid - 18484-32-7

Specification

CAS No. 18484-32-7
Molecular Formula C16H24O4
Molecular Weight 280.36 g/mol
IUPAC Name 4-[1-(1-adamantyl)ethoxy]-4-oxobutanoic acid
Standard InChI InChI=1S/C16H24O4/c1-10(20-15(19)3-2-14(17)18)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,2-9H2,1H3,(H,17,18)
Standard InChI Key HCTVUXYVRWXMGI-UHFFFAOYSA-N
SMILES CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O
Canonical SMILES CC(C12CC3CC(C1)CC(C3)C2)OC(=O)CCC(=O)O

Introduction

4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid is a complex organic compound featuring an adamantyl group and a carboxylic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and potential reactivity. The adamantyl group, known for its rigidity and hydrophobicity, can interact with biological targets such as proteins or nucleic acids, suggesting potential applications in drug development or biochemical research.

Synthesis and Reactivity

The synthesis of 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid typically involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product. Common reagents used in these reactions highlight the compound's versatility in organic synthesis.

Biological Potential

While specific biological mechanisms for 4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid are not extensively documented, compounds with similar structures often exhibit activity through modulation of enzyme pathways or receptor interactions. The presence of both an adamantyl group and a carboxylic acid suggests potential interactions with biological targets.

Applications and Future Research

Research into this compound could expand its utility across multiple scientific disciplines. Further studies are needed to elucidate specific pathways influenced by this compound and to explore its potential applications in fields such as medicinal chemistry and organic synthesis.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator